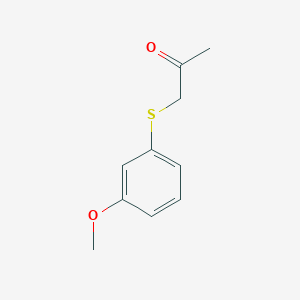

1-((3-Methoxyphenyl)thio)propan-2-one

Description

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)sulfanylpropan-2-one |

InChI |

InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6H,7H2,1-2H3 |

InChI Key |

JKFJOJZEGULZFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CSC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((3-Methoxyphenyl)thio)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxybenzenethiol with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methoxyphenyl)thio)propan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thioether group to a sulfoxide or sulfone.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides or amines can replace the thioether group.

Major Products Formed:

Oxidation Products: 1-((3-Methoxyphenyl)sulfoxide) and 1-((3-Methoxyphenyl)sulfone)

Reduction Products: 1-((3-Methoxyphenyl)thio)propan-2-ol

Substitution Products: Various substituted thioethers depending on the nucleophile used

Scientific Research Applications

1-((3-Methoxyphenyl)thio)propan-2-one has several scientific research applications across different fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-((3-Methoxyphenyl)thio)propan-2-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-((3-Methoxyphenyl)thio)propan-2-one, highlighting differences in substituents, synthesis, properties, and bioactivity:

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxyphenylthio group in the target compound provides moderate electron donation, enhancing aromatic electrophilicity.

- Heteroatom Influence : Silicon- and boron-containing analogs () exhibit unique bioactivity due to heteroatom-mediated interactions (e.g., enzyme inhibition via boron-oxygen coordination) .

- Bioactivity Trends : Antibacterial activity is prominent in oxaborole- and benzosiloxaborole-derived analogs (), while methylthio or ethoxy variants () may prioritize metabolic stability or lipophilicity .

Q & A

Q. What are the optimal synthetic routes for 1-((3-Methoxyphenyl)thio)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

- Thiol-Acetone Coupling: React 3-methoxythiophenol with chloroacetone in the presence of a base (e.g., NaOH) under reflux in a polar aprotic solvent (e.g., DMF). Monitor progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients .

- Acylation Route: Use acylation agents like acetyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone moiety. Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 thiol:chloroacetone) are critical to minimize byproducts like disulfides .

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >80°C increases decomposition |

| Solvent | DMF or THF | Polar aprotic enhances nucleophilicity |

| Base | NaOH or K₂CO₃ | Excess base reduces side reactions |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify methoxy (δ 3.8–4.0 ppm), thioether (C-S at δ 40–50 ppm), and ketone (C=O at ~205 ppm) groups. Compare with reference spectra of analogous compounds (e.g., 1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one) .

- FTIR: Confirm C=O stretch (~1700 cm⁻¹) and C-S (650–700 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺ expected at m/z 224.07) and fragmentation patterns .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

Methodological Answer:

- Oxidation: Treat with H₂O₂ or mCPBA to oxidize the thioether to sulfoxide or sulfone. Monitor via TLC and adjust oxidant equivalents (1–2 eq.) to control product hierarchy .

- Reduction: Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol. Note that over-reduction may require protecting the thioether group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Methodological Answer:

- Substituent Variation: Replace the methoxy group with electron-withdrawing (e.g., CF₃) or donating (e.g., -OCH₂CH₃) groups to modulate electronic effects. Compare IC₅₀ values in antimicrobial assays .

- Bioisosteric Replacement: Substitute the thioether with sulfoxide/sulfone to enhance metabolic stability. Use molecular docking to predict target binding (e.g., cytochrome P450 enzymes) .

Q. How to resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Parameter Screening: Use design-of-experiments (DoE) to test variables (temperature, solvent, catalyst). For example, conflicting yields (50–70%) in similar compounds (e.g., 1-chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one) were resolved by optimizing catalyst loading (5 mol% vs. 10 mol%) .

- Analytical Validation: Employ HPLC-MS to quantify impurities (e.g., disulfides) that may skew yield calculations .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to enzymes (e.g., COX-2). Compare with known inhibitors (e.g., celecoxib) to identify key interactions (e.g., hydrogen bonds with methoxy groups) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What mechanisms underlie its reported antimicrobial activity?

Methodological Answer:

- Membrane Disruption: Use fluorescent probes (e.g., DiSC₃(5)) to measure membrane depolarization in S. aureus. Correlate with MIC values .

- Enzyme Inhibition: Conduct kinetic assays (e.g., β-lactamase inhibition) to quantify IC₅₀. Compare with clavulanic acid as a control .

Q. How to optimize reaction conditions for scale-up without compromising purity?

Methodological Answer:

- Continuous Flow Chemistry: Implement microreactors for precise temperature control and reduced reaction time (e.g., from 12 hrs to 2 hrs) .

- In-line Analytics: Use PAT tools (e.g., ReactIR) to monitor intermediates and automate quenching/purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.